molecular formula C9H10N4O2 B14248588 N-Ethyl-3-nitro-1H-indazol-1-amine CAS No. 185011-37-4

N-Ethyl-3-nitro-1H-indazol-1-amine

Cat. No.: B14248588
CAS No.: 185011-37-4
M. Wt: 206.20 g/mol
InChI Key: VUFXMMKXGNQPLC-UHFFFAOYSA-N
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Description

N-Ethyl-3-nitro-1H-indazol-1-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of the nitro group and the ethylamine moiety in this compound makes it a compound of interest for researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of N-Ethyl-3-nitro-1H-indazol-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-nitro-1H-indazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

N-Ethyl-3-nitro-1H-indazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-3-nitro-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-nitro-1H-indazol-1-amine is unique due to the presence of both the nitro and ethylamine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

185011-37-4

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

N-ethyl-3-nitroindazol-1-amine

InChI

InChI=1S/C9H10N4O2/c1-2-10-12-8-6-4-3-5-7(8)9(11-12)13(14)15/h3-6,10H,2H2,1H3

InChI Key

VUFXMMKXGNQPLC-UHFFFAOYSA-N

Canonical SMILES

CCNN1C2=CC=CC=C2C(=N1)[N+](=O)[O-]

Origin of Product

United States

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